molecular formula C5H10Cl2N4 B8190927 N2-methylpyrimidine-2,4-diamine dihydrochloride

N2-methylpyrimidine-2,4-diamine dihydrochloride

Cat. No.: B8190927
M. Wt: 197.06 g/mol
InChI Key: TVXPOYLPOOEQJZ-UHFFFAOYSA-N
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Description

N2-methylpyrimidine-2,4-diamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methylpyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

N2-methylpyrimidine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-methylpyrimidine-2,4-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the folate pathway, leading to impaired DNA synthesis and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-methylpyrimidine-2,4-diamine dihydrochloride is unique due to its specific methylation at the nitrogen atom, which imparts distinct chemical and biological properties. This methylation enhances its ability to interact with biological targets and increases its stability compared to other similar compounds .

Properties

IUPAC Name

2-N-methylpyrimidine-2,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c1-7-5-8-3-2-4(6)9-5;;/h2-3H,1H3,(H3,6,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXPOYLPOOEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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